molecular formula C26H32N2O5S B236221 N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate CAS No. 130820-22-3

N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate

Cat. No. B236221
CAS RN: 130820-22-3
M. Wt: 484.6 g/mol
InChI Key: DHOZPHJTPFNYMP-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Fentanyl analog" due to its structural similarity to the potent opioid analgesic, Fentanyl. This compound has been synthesized and studied for its potential applications in the field of medicine and research.

Mechanism of Action

N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate acts as an agonist on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of neurotransmitters that produce pain relief. This compound has a high affinity for the mu-opioid receptor, making it a potent analgesic.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to produce dependence and addiction, making it a highly regulated substance.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate in lab experiments include its potency and selectivity for the mu-opioid receptor. It can be used as a reference compound in the development of new drugs and in the study of opioid receptors. However, its potential for abuse and addiction makes it a highly regulated substance, limiting its availability for research purposes.

Future Directions

There are several future directions for the study of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate. One direction is the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Another direction is the study of the molecular mechanisms underlying opioid addiction and dependence. Additionally, the development of new analytical methods for the detection of opioids in biological samples is an important area of research.

Synthesis Methods

The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate involves the reaction of 4-piperidone hydrochloride, 1-(2-phenylethyl)piperidine, and methylthioacetanilide. The reaction is catalyzed by sodium hydroxide and heated to produce the desired compound. The product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate has been extensively studied for its potential applications in scientific research. It has been used as a reference compound in the development of new drugs and as a tool in the study of opioid receptors. This compound has also been used in the development of new analytical methods for the detection of opioids in biological samples.

properties

CAS RN

130820-22-3

Product Name

N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate

Molecular Formula

C26H32N2O5S

Molecular Weight

484.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-methylsulfanyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C22H28N2OS.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DHOZPHJTPFNYMP-WLHGVMLRSA-N

Isomeric SMILES

CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

SMILES

CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

synonyms

but-2-enedioic acid, 2-methylsulfanyl-N-(1-phenethyl-4-piperidyl)-N-ph enyl-acetamide

Origin of Product

United States

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